An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid (CAS No. 1456000-34-2), a molecule of interest within medicinal chemistry.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, instead offering a detailed examination of the experimental methodologies used to determine these critical parameters. By explaining the causality behind experimental choices and framing protocols as self-validating systems, we aim to provide a practical and insightful resource for the laboratory.
While specific experimental data for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is not extensively available in public literature, this guide will present the standardized, industry-accepted protocols for determining its key physicochemical attributes. Data from structurally related analogs, such as 5-bromonicotinic acid, will be used for contextual reference where appropriate, with the clear denotation that these are not the properties of the primary compound of interest.
Molecular Structure and Core Chemical Information
A foundational understanding of a molecule begins with its structure and basic chemical identifiers.
Chemical Structure
The structure of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid combines a substituted pyridine ring with a methoxybenzylamine moiety. This unique arrangement of functional groups—a carboxylic acid, a secondary amine, a pyridine ring, a bromo substituent, and a methoxy group—dictates its potential for various intermolecular interactions and, consequently, its physicochemical behavior.
Core Chemical Data
A summary of the fundamental chemical information for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1456000-34-2 | [1] |
| Molecular Formula | C₁₄H₁₃BrN₂O₃ | [1] |
| Molecular Weight | 337.17 g/mol | [1] |
| SMILES Code | O=C(O)C1=C(NCC2=CC=C(OC)C=C2)N=CC(Br)=C1 | [1] |
Solubility: A Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[2] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, limiting the therapeutic potential of an otherwise potent compound.[2] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer.[3] This high-throughput screening method is invaluable in early drug discovery for quickly identifying compounds that may precipitate under physiological conditions.[2]
This protocol outlines a standard procedure for determining kinetic solubility.
-
Preparation of Stock Solution: A 10 mM stock solution of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is prepared in 100% DMSO.
-
Assay Plate Preparation: 2 µL of the DMSO stock solution is added to the wells of a 96-well microtiter plate.
-
Addition of Aqueous Buffer: 198 µL of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is added to each well, resulting in a final DMSO concentration of 1%.
-
Incubation: The plate is sealed and shaken for 2 hours at room temperature (25°C).[4]
-
Measurement: The plate is analyzed using a nephelometer to measure the extent of light scattering caused by any precipitated compound.
-
Data Analysis: The measured light scattering is compared against a calibration curve to determine the kinetic solubility.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and solid forms of the compound.[5] This "gold standard" measurement is more time-consuming but provides a more accurate representation of a compound's solubility.[2] The shake-flask method is the most common approach for this determination.[2]
-
Sample Preparation: An excess amount of solid 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is added to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][4]
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is calculated from the measured concentration in the supernatant.
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms. For a molecule like 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid, which has both an acidic carboxylic acid group and a basic aminopyridine moiety, determining the pKa values is crucial for predicting its charge state, and thus its solubility and permeability, at different physiological pH levels. Potentiometric titration is a highly accurate method for pKa determination.[6][7]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: A solution of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is prepared in a suitable solvent system (e.g., water with a co-solvent if necessary) at a known concentration (e.g., 1 mM).[6][7] The ionic strength of the solution is kept constant using an electrolyte like KCl.[6]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) in separate experiments.[6][7] The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve. Plotting the first or second derivative of the curve can aid in accurately identifying these points.[8]
Context from Analogs: For the related compound, 5-bromonicotinic acid, a predicted pKa of 3.08±0.10 is reported.[9] This suggests that the carboxylic acid moiety in the target molecule is likely to be acidic. The presence of the amino group is expected to introduce a second, more basic pKa.
Lipophilicity (LogP/LogD): Membrane Permeability and Beyond
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[10] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.[11]
Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)
-
Phase Preparation: n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a vial at a defined volume ratio.
-
Equilibration: The vial is shaken for a sufficient time (ranging from 1 to 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[10]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.
-
Calculation: LogP or LogD is calculated using the following formula: LogP (or LogD) = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Context from Analogs: A LogP value of 1.17-1.29 has been reported for 5-bromonicotinic acid.[9] The addition of the lipophilic 4-methoxybenzylamino group to the core structure would be expected to significantly increase the LogP of the target compound.
Spectral Characterization
While quantitative physicochemical data is crucial, qualitative spectral data provides the definitive structural confirmation of the synthesized molecule.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation and confirmation of the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the carboxylic acid, N-H of the amine, C-Br bond) based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
Although specific spectra for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid are not publicly available, commercial suppliers indicate that such data (NMR, HPLC, LC-MS) is available upon request.[1]
Summary of Physicochemical Properties
The following table summarizes the known and anticipated physicochemical properties of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid. It is important to reiterate that where experimental data is not available, the values are either predicted or contextualized based on structurally similar compounds.
| Parameter | Value/Prediction | Method/Comment |
| Melting Point | Not available | To be determined experimentally (e.g., by DSC or melting point apparatus). |
| Aqueous Solubility | Not available | To be determined by kinetic and thermodynamic assays. |
| pKa | Not available | Expected to have at least two pKa values (acidic and basic). To be determined by potentiometric titration. |
| LogP | Not available | Predicted to be higher than that of 5-bromonicotinic acid (1.17-1.29) due to the added lipophilic group. To be determined by the shake-flask method. |
| ¹H NMR | Data available from supplier | Confirms proton environments in the molecule. |
| ¹³C NMR | Data likely available | Confirms carbon skeleton of the molecule. |
| FT-IR | Data likely available | Confirms presence of key functional groups. |
| Mass Spectrum | Data available from supplier | Confirms molecular weight. |
Conclusion and Future Directions
This technical guide has outlined the critical physicochemical properties of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid and provided detailed, industry-standard protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet in the public domain, the methodologies described herein provide a robust framework for its comprehensive characterization.
For drug development professionals, the next logical steps would be to perform these experiments to generate a complete physicochemical profile. This data will be instrumental in guiding formulation development, interpreting results from biological assays, and building predictive models for in vivo pharmacokinetics. A thorough understanding of these foundational properties is not merely an academic exercise but a crucial step in de-risking a compound and paving its path toward becoming a viable drug candidate.
References
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5-bromo-2-(4-methoxyphenoxy)nicotinic acid. MOLBASE. [Link][12]
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5 bromo nicotinic acid manufacturers. Corey Organics. [Link][14]
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Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link][6]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link][10]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link][7]
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Potentiometric Titration of an Unknown Weak Acid. University of Missouri–St. Louis. [Link][15]
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Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link][8]
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